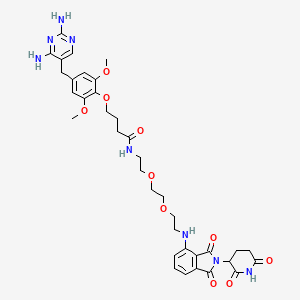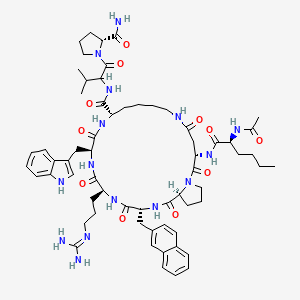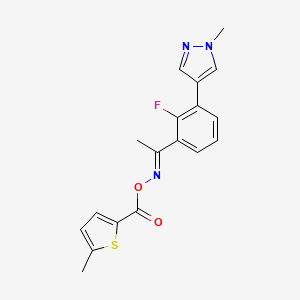![molecular formula C14H11F3N4S2 B12371355 4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗感染剂 9 是一种用于对抗由各种病原体(包括细菌、病毒、真菌和寄生虫)引起的感染的化合物。它旨在选择性地靶向并消除这些有害生物,而不会对宿主健康组织造成重大损害。 这种选择性毒性是抗感染剂的关键特征,使其能够有效治疗感染,同时最大限度地减少不良影响 .
准备方法
合成路线和反应条件: 抗感染剂 9 的合成涉及多个步骤,包括对硝基苯胺与苯甲醛衍生物和苯乙炔在室温下空气气氛中的缩合。 无水乙腈用作溶剂,反应在不断搅拌下进行 .
工业生产方法: 抗感染剂 9 的工业生产通常涉及使用自动化反应器进行大规模合成,以确保质量和产量的一致性。 该过程包括严格的纯化步骤,以去除任何杂质并确保化合物符合药物标准 .
化学反应分析
反应类型: 抗感染剂 9 会经历各种化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除,通常使用过氧化氢或高锰酸钾等试剂。
还原: 这种反应涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等试剂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,亲核试剂。
形成的主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
抗感染剂 9 在科学研究中具有广泛的应用,包括:
化学: 用作模型化合物来研究反应机理并开发新的合成方法。
生物学: 用于研究了解病原体与宿主细胞之间的相互作用。
医学: 研究其治疗各种感染性疾病的潜力,包括由多重耐药生物引起的疾病。
工业: 用于开发新的抗菌涂层和材料
作用机制
抗感染剂 9 的作用机制涉及抑制靶病原体内的重要过程。这可能包括:
抑制细胞壁合成: 阻止病原体细胞壁基本成分的形成。
抑制膜功能: 破坏病原体细胞膜的完整性。
抑制蛋白质合成: 阻断病原体生存所需的蛋白质合成。
抑制核酸合成: 阻止病原体遗传物质的复制
相似化合物的比较
抗感染剂 9 可以与其他类似化合物进行比较,例如:
青霉素: 抑制细胞壁合成,但对某些耐药菌株的效力较低。
万古霉素: 也靶向细胞壁合成,但其活性范围不同。
环丙沙星: 抑制核酸合成,但对革兰氏阴性菌的活性范围更广 .
独特之处: 抗感染剂 9 能够靶向病原体内的多种途径,使其成为一种用途广泛且有效的抗感染剂。 其广谱活性以及对抗多重耐药生物的有效性使其区别于其他化合物 .
属性
分子式 |
C14H11F3N4S2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-methyl-5-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-4-2-8(3-5-9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21) |
InChI 键 |
ZBWCLPCSGPKWDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)


![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
